Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound with a unique structure that includes a phthalazinone moiety and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting 3-methylphthalic anhydride with hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.
Acetylation: The phthalazinone derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated product.
Coupling with Piperidine: The acetylated phthalazinone is then coupled with piperidine-4-carboxylic acid methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the ester or amide functionalities using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Chemical Biology: It serves as a tool compound in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the catalytic domain of the enzyme, preventing the repair of DNA single-strand breaks, leading to cell death in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A well-known PARP inhibitor with a similar phthalazinone core structure.
Niraparib: Another PARP inhibitor with structural similarities, used in cancer therapy.
Rucaparib: Shares the phthalazinone scaffold and is used in the treatment of ovarian cancer.
Uniqueness
Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific substitution pattern and the presence of the piperidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can lead to differences in efficacy, selectivity, and safety profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H23N3O4/c1-21-19(25)15-6-4-3-5-14(15)16(20-21)12-17(23)22-9-7-13(8-10-22)11-18(24)26-2/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
MXNLBMLPLNGKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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